
Azasetron
Overview
Description
Azasetron is a selective and potent 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist, classified as a benzamide derivative. It distinguishes itself chemically from indole-type 5-HT₃ antagonists (e.g., ondansetron, granisetron) due to its unique structure, which confers a longer duration of action and higher receptor affinity . Approved for clinical use in Asia, this compound is widely utilized to prevent postoperative nausea and vomiting (PONV) and chemotherapy-induced nausea and vomiting (CINV). Its pharmacokinetic profile includes nonlinear intestinal absorption mediated by both absorptive and secretory transporters, high oral bioavailability (~90%), and renal excretion of 60–70% unchanged drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azasetron hydrochloride involves several steps. One method includes the nitration of methyl 5-chlorosalicylate using fuming nitric acid, followed by reduction with stannous chloride dihydrate . The intermediate is then cyclized using 3-aminoquinuclidine dihydrochloride and TBTU in methylene chloride .
Industrial Production Methods
For industrial production, this compound hydrochloride injection is prepared by dissolving this compound hydrochloride, sodium chloride, lactic acid, and L-arginine in injection water. The pH is adjusted to 3.8-4.2, and the solution is maintained at 50-60°C. The solution undergoes heat preservation adsorption using active carbon, followed by de-carbonizing, filtering, cooling, fine filtration, nitrogen charging, and filling .
Chemical Reactions Analysis
Nitration Reaction
The synthesis begins with the nitration of methyl 5-chlorosalicylate. This step introduces a nitro group to the aromatic ring under controlled conditions:
-
Reagents : Fuming nitric acid, acetic anhydride.
-
Conditions : Ice bath (0–5°C), dropwise addition of nitric acid to prevent overheating.
-
Product : Nitrated intermediate (III) with a yield of 85–92% after ethanol recrystallization .
Parameter | Value |
---|---|
Molar Ratio (Ester:Acetic Anhydride) | 1:3–1:5 |
Reaction Time | 2–4 hours |
Reduction Reaction
The nitro group in intermediate III is reduced to an amine:
-
Reagents : Stannous chloride dihydrate (SnCl₂·2H₂O).
-
Conditions : Room temperature, neutral pH adjustment post-reaction.
-
Product : Aminated intermediate (IV) with a yield of 88–95% .
Parameter | Value |
---|---|
Molar Ratio (III:SnCl₂) | 1:3–1:4 |
Solvent | Ethanol or dichloromethane |
Cyclization Reaction
Intermediate IV undergoes a two-step cyclization to form the benzoxazine core:
-
First Step : Reaction with chloroacetyl chloride at 0–5°C for 2–5 hours.
-
Second Step : Heating to 60–75°C with a methylating agent (e.g., methyl iodide) for 1–3 hours.
Parameter | Value |
---|---|
Molar Ratio (IV:Chloroacetyl Chloride) | 1:1.05–1:1.1 |
Methylating Agent | Methyl iodide or dimethyl sulfate |
Hydrolysis Reaction
The ester group in intermediate V is hydrolyzed to a carboxylic acid:
-
Reagents : Sodium hydroxide in ethanol-water solution.
-
Conditions : Reflux at 65–80°C for 2–3 hours.
-
Product : Acidic intermediate (VI) with a yield of 94–97% after acidification .
Parameter | Value |
---|---|
pH Adjustment | 1–2 (using HCl) |
Solvent | Ethanol (75%) |
Condensation Reaction
Intermediate VI is coupled with 3-aminoquinuclidine dihydrochloride to form this compound:
-
Reagents : TBTU (coupling agent), triethylamine (base).
-
Conditions : 0–5°C, reaction time of 0.5–1.5 hours.
-
Product : this compound free base, which is subsequently converted to the hydrochloride salt (yield: 92–96%) .
Parameter | Value |
---|---|
Molar Ratio (VI:TBTU) | 1:1.05–1:1.15 |
Final pH Adjustment | 1–2 (using HCl) |
Stability and Degradation Reactions
This compound hydrochloride exhibits sensitivity to environmental factors:
-
Oxidative Degradation : Exposure to light or heat leads to pink discoloration, indicating structural breakdown.
-
Hydrolytic Degradation : Unstable in alkaline conditions (pH > 8), forming hydrolyzed byproducts .
Condition | Effect |
---|---|
Light (25°C) | 15–20% degradation after 48 hours |
Heat (35°C) | 10–12% degradation after 24 hours |
pH 8.0 | 25–30% hydrolysis within 12 hours |
Key Catalysts and Reagents
Scientific Research Applications
Chemotherapy-Induced Nausea and Vomiting (CINV)
Azasetron has been extensively studied for its role in preventing CINV. A notable study compared this compound with ondansetron, another widely used antiemetic. The trial involved 265 patients receiving moderately to highly emetogenic chemotherapy. Results indicated that while this compound was effective, it did not demonstrate non-inferiority to ondansetron in preventing delayed CINV, with complete response rates of 45% for this compound versus 54.5% for ondansetron .
Postoperative Nausea and Vomiting (PONV)
Research has also highlighted this compound's efficacy in preventing PONV. Its use in combination with dexamethasone has shown promising results in reducing the incidence of nausea and vomiting following surgery . The drug's pharmacokinetics have been optimized through various administration methods, including continuous intravenous infusion, which has shown superior antiemetic effects compared to bolus injection methods .
Radiotherapy-Induced Nausea and Vomiting
This compound is also utilized for managing nausea and vomiting induced by radiotherapy. Its effectiveness in this area is supported by clinical observations that align with its action as a 5-HT3 receptor antagonist .
Efficacy Against Other Antiemetics
This compound's efficacy has been compared to other antiemetics like ondansetron and granisetron. While studies indicate that this compound has a longer duration of action and higher receptor affinity than some competitors, its overall effectiveness in preventing delayed CINV remains a subject of ongoing research .
Case Study: Continuous Infusion Method
A clinical trial assessed the continuous intravenous infusion of this compound against standard bolus injections. The findings revealed that continuous infusion significantly reduced nausea on days 3 and 4 post-chemotherapy compared to bolus administration, highlighting an innovative approach to enhance patient comfort during treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies have established precise methods for measuring this compound levels in plasma, aiding in understanding its absorption, distribution, metabolism, and excretion characteristics .
Mechanism of Action
Azasetron exerts its effects by selectively and competitively binding to 5-HT3 receptors, thereby blocking the serotonin binding site . This action prevents the activation of the receptor, which is responsible for inducing nausea and vomiting . The molecular targets involved are the 5-HT3 receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
Pharmacological Profile
Compound | Class | Receptor Affinity | Half-Life (h) | Key Metabolic Pathway |
---|---|---|---|---|
Azasetron | Benzamide | High | ~5.4 | Renal excretion (unchanged) |
Ondansetron | Indole | Moderate | 3–4 | Hepatic CYP450 metabolism |
Granisetron | Carbazole | High | 6–9 | Hepatic CYP450 metabolism |
Ramosetron | Benzamide | High | ~5.8 | Renal and hepatic clearance |
This compound’s benzamide structure enhances its 5-HT₃ receptor binding stability compared to indole derivatives like ondansetron.
Efficacy in Postoperative Nausea and Vomiting (PONV)
Key Findings:
- This compound vs. Ondansetron :
- In gynecological laparoscopic surgery, this compound (10 mg IV) demonstrated comparable overall PONV rates to ondansetron (8 mg IV) within 48 hours (49% vs. 65%, p > 0.05). However, this compound significantly reduced nausea (24% vs. 45%, p = 0.035) and vomiting (2% vs. 18%, p = 0.008) at 12–24 hours post-surgery .
- Rescue antiemetic use was lower with this compound (4% vs. 18%) in the 12–24-hour window .
Mechanistic Advantage : this compound’s longer half-life (5.4 hours vs. 3–4 hours for ondansetron) and improved gastric emptying modulation may explain its superior intermediate-phase efficacy .
Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Acute CINV (0–24 Hours):
- This compound vs. Granisetron: Oral this compound (10 mg) demonstrated non-inferiority to intravenous granisetron (3 mg) in acute CINV prevention (complete response [CR]: 68% vs. 67%, p > 0.05) .
- This compound vs. Ondansetron : Both achieved similar CR rates (~70%) in acute CINV when combined with dexamethasone .
Delayed CINV (24–120 Hours):
- This compound vs. Ondansetron: this compound was inferior (CR: 45% vs. 54.5%, 95% CI: -21.4 to 2.5%), failing to meet non-inferiority margins. Suboptimal CNS penetration and once-daily dosing (vs. ondansetron’s twice-daily regimen) were proposed contributors .
Pharmacokinetics and Dosage Regimens
- This compound: Nonlinear absorption due to saturable intestinal transporters. Continuous infusion or divided dosing (e.g., 5 mg IV pre- and post-chemotherapy) improves delayed CINV control compared to single bolus .
- Ondansetron : Linear pharmacokinetics with predictable plasma concentrations. Twice-daily dosing (8 mg) optimizes delayed CINV prevention .
Biological Activity
Azasetron is a selective serotonin 3 (5-HT3) receptor antagonist primarily used as an antiemetic, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and underlying mechanisms of action.
Overview of this compound
Chemical Properties:
- Molecular Formula: C17H21Cl2N3O3
- CAS Registry Number: 123040-16-4
- Drug Type: Small molecule drug
- Approval Status: Approved in Japan since January 1, 1994
This compound is classified as a benzamide derivative and exhibits a unique chemical structure that differentiates it from other 5-HT3 antagonists, which may influence its pharmacokinetics and dynamics .
This compound functions by selectively blocking the 5-HT3 receptors located in the central nervous system (CNS) and peripheral nervous system. This blockade prevents the binding of serotonin, which is responsible for triggering nausea and vomiting pathways. The inhibition of these receptors leads to a reduction in the emetic response associated with chemotherapy .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. Key findings include:
- Absorption: Rapidly absorbed after intravenous administration.
- Distribution: Widely distributed in body tissues.
- Metabolism: Primarily metabolized in the liver.
- Elimination Half-life: Approximately 6 hours, allowing for effective dosing schedules in clinical settings .
Case Studies and Clinical Trials
-
Efficacy in CINV:
In a multicenter trial comparing this compound to other antiemetics, it was found that while this compound effectively reduced acute nausea, it showed inferiority in controlling delayed CINV compared to other agents like dexamethasone . -
Combination Therapy:
A study assessed the stability of this compound when mixed with dexamethasone for CINV management. Results indicated that the combination maintained stability for at least 48 hours at room temperature, suggesting its practical application in clinical settings . -
Pharmacokinetic Study:
A pharmacokinetic study involving healthy volunteers demonstrated that this compound's absorption and elimination profiles were consistent across different populations, supporting its use as a reliable antiemetic agent .
Biological Activity Data
The following table summarizes key data on the biological activity of this compound:
Parameter | Value/Description |
---|---|
Mechanism | 5-HT3 receptor antagonist |
Therapeutic Use | Anti-emetic for chemotherapy-induced nausea and vomiting |
Efficacy | Effective against acute CINV; less effective for delayed CINV |
Half-life | ~6 hours |
Administration Route | Intravenous |
Stability with Dexamethasone | Stable for 48 hours at room temperature |
Research Findings
Recent studies have highlighted several important aspects of this compound's biological activity:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Azasetron as a 5-HT3 receptor antagonist, and how does its receptor affinity compare to other drugs in its class?
this compound binds selectively to 5-HT3 receptors, inhibiting serotonin-mediated emetic signaling. Its benzamide-derived structure confers higher affinity (IC₅₀ ≈ 0.3 nM) and longer duration of action compared to ondansetron or granisetron . Experimental validation involves radioligand binding assays using isolated receptor preparations and competitive inhibition studies .
Q. What are the standard experimental models for evaluating this compound’s antiemetic efficacy in preclinical research?
The cisplatin-induced emesis model in ferrets or rats is widely used. Key metrics include latency to first emetic episode and total vomiting frequency. This compound is typically administered intravenously at 0.1–0.3 mg/kg, with efficacy assessed against dexamethasone combinations .
Q. Which pharmacokinetic parameters are critical for designing this compound dosing regimens in clinical studies?
this compound’s elimination half-life (~6–8 hours) and volume of distribution (2–3 L/kg) are pivotal. Bioavailability studies in rabbits using HPLC-MS/MS show linear kinetics up to 10 mg/kg, with plasma protein binding <50% .
Advanced Research Questions
Q. How should researchers design stability studies for this compound-dexamethasone admixtures, and what variables must be controlled?
- Experimental Design : Prepare mixtures in polyolefin bags/glass bottles at concentrations of 0.1 mg/mL (this compound) and 0.05–0.2 mg/mL (dexamethasone) in 0.9% NaCl.
- Variables : Temperature (4°C vs. 25°C), light exposure (protected vs. ambient), and storage duration (48 hours to 14 days).
- Analysis : Use HPLC with a C18 column (acetonitrile/KH₂PO₄ buffer/triethylamine mobile phase) and UV detection at 241 nm (dexamethasone) and 302 nm (this compound). Stability is defined as <10% degradation .
- Key Data : At 25°C with light exposure, this compound degrades >80% within 48 hours, while dexamethasone loses ~20% .
Q. What methodological approaches resolve contradictions in this compound’s efficacy compared to ondansetron for delayed chemotherapy-induced nausea and vomiting (CINV)?
- Study Design : Double-blind, double-dummy trials with crossover arms (e.g., this compound ± dexamethasone vs. ondansetron ± dexamethasone).
- Outcome Metrics : Complete response rates (no emesis/rescue medication) at 24–120 hours post-chemotherapy.
- Contradiction Analysis : Lee et al. (2014) found this compound inferior to ondansetron for delayed CINV (19% vs. 34% response rates), likely due to shorter receptor occupancy. Meta-analyses should adjust for dexamethasone co-administration and patient heterogeneity .
Q. How can researchers optimize HPLC protocols for detecting this compound impurities in stability studies?
- Column : Phenomenex C18 (4.6 × 150 mm, 5 µm).
- Mobile Phase : Acetonitrile/50 mM KH₂PO₄ buffer/triethylamine (25:74:1 v/v, pH 4.0).
- Detection : Diode array at 302 nm, flow rate 1.0 mL/min, 30°C column temperature.
- Validation : Forced degradation (acid/alkaline/oxidative stress) confirms specificity, with resolution >2.0 between this compound and degradation peaks .
Q. What strategies address this compound’s photodegradation in intravenous formulations?
- Light Protection : Use amber polyolefin bags or foil-wrapped glass bottles.
- Stabilizers : Add antioxidants (e.g., sodium metabisulfite) at 0.1% w/v.
- Storage : Limit exposure to >200 lux light; refrigerate (4°C) for ≤14-day stability .
Q. How can patent data inform novel research applications for this compound, such as in treating ear disorders?
The European Patent EP 17717441.4 proposes (+)-Azasetron for inner ear inflammation. Researchers can explore in vivo models (e.g., guinea pig ototoxicity assays) using transtympanic administration and evaluate vestibular function via auditory brainstem response (ABR) testing .
Q. Methodological Considerations
- Data Contradictions : When comparing studies, adjust for variables like dexamethasone dosing (e.g., 8–20 mg/day) and chemotherapy regimens (e.g., cisplatin vs. carboplatin) .
- Replication : Follow Beilstein Journal guidelines: detail experimental protocols in supplements, report triplicate measurements, and provide raw chromatographic data .
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKZPHOXUVCQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045651 | |
Record name | Azasetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-69-7 | |
Record name | Azasetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123040-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azasetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azasetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azasetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZASETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.